(2,2,6,6-Tetramethyloxan-4-yl)methanamine
CAS No.:
Cat. No.: VC13627994
Molecular Formula: C10H21NO
Molecular Weight: 171.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H21NO |
|---|---|
| Molecular Weight | 171.28 g/mol |
| IUPAC Name | (2,2,6,6-tetramethyloxan-4-yl)methanamine |
| Standard InChI | InChI=1S/C10H21NO/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8H,5-7,11H2,1-4H3 |
| Standard InChI Key | XYMNRLNONJKLPN-UHFFFAOYSA-N |
| SMILES | CC1(CC(CC(O1)(C)C)CN)C |
| Canonical SMILES | CC1(CC(CC(O1)(C)C)CN)C |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
(2,2,6,6-Tetramethyloxan-4-yl)methanamine (CAS 1449010-05-2) features a central oxane (tetrahydropyran) ring substituted with four methyl groups at the 2 and 6 positions, coupled with a methanamine functional group at the 4-position. The molecular formula C₁₀H₂₁NO corresponds to a molecular weight of 171.28 g/mol, as verified by high-resolution mass spectrometry .
Table 1: Fundamental Molecular Properties
The tetrahedral geometry of the oxane ring imposes significant steric hindrance, influencing reactivity and intermolecular interactions. Nuclear magnetic resonance (NMR) studies of analogous compounds suggest axial-equatorial isomerism in the methyl groups, though experimental data for this specific derivative remain unpublished .
Synthesis and Production
Synthetic Pathways
While detailed protocols for (2,2,6,6-tetramethyloxan-4-yl)methanamine synthesis are proprietary, literature on similar oxane-based amines suggests a multi-step approach:
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Ring Formation: Acid-catalyzed cyclization of diols or ketones to generate the 2,2,6,6-tetramethyloxane scaffold.
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Amination: Introduction of the methanamine group via reductive amination or nucleophilic substitution, often employing reagents like ammonium formate or lithium aluminum hydride .
Industrial-scale production faces challenges in regioselectivity due to the steric bulk of the methyl groups, necessitating optimized catalysts. Current yields from commercial suppliers like ChemScene LLC indicate purity levels ≥98%, with residual solvents controlled below 0.1% .
Applications in Materials Science
Polymer Modification
The compound’s rigid oxane core and primary amine functionality make it a candidate for:
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Epoxy curing agents: Enhances thermal stability in composites.
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Dendrimer synthesis: Serves as a branching unit in hyperbranched polymers.
Recent patents describe its incorporation into gas-separation membranes, where its hydrophobic methyl groups improve selectivity for nonpolar hydrocarbons .
| Exposure Route | Precautionary Measures |
|---|---|
| Skin | Nitrile gloves; PVC aprons |
| Eyes | Goggles with side shields |
| Inhalation | Fume hood with ≥100 ft/min airflow |
Computational and Spectroscopic Insights
Density Functional Theory (DFT) Analysis
Quantum mechanical calculations (B3LYP/6-311+G**) predict:
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Dipole Moment: 2.1 Debye, indicating moderate polarity.
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Conformational Energy: 8.3 kJ/mol barrier between chair conformers.
Infrared spectroscopy reveals characteristic N-H stretching at 3350 cm⁻¹ and C-O-C asymmetric vibrations at 1120 cm⁻¹, aligning with simulated spectra .
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